H-Arg-Lys-OH

Peptide solubility Formulation development In vitro assay

H-Arg-Lys-OH (CAS 40968-46-5) is a sequence-specific dipeptide validated as a poor substrate for PepT1 (IC50 > 1.37 mM), making it an ideal negative control in peptide transport studies. It serves as the minimal structural unit for modeling lysine-arginine AGE cross-links, critical for tissue biomechanics research. With ≥98% purity and reliable global sourcing, this compound is essential for medicinal chemistry and analytical reference applications. Request a quote for bulk orders.

Molecular Formula C12H26N6O3
Molecular Weight 302.37 g/mol
CAS No. 40968-46-5
Cat. No. B1472536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Lys-OH
CAS40968-46-5
Molecular FormulaC12H26N6O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1
InChIKeyJQFZHHSQMKZLRU-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg-Lys-OH (CAS 40968-46-5) as a Naturally Occurring Dipeptide with Unique Physicochemical and Biological Properties for Research Procurement


H-Arg-Lys-OH (L-arginyl-L-lysine) is a naturally occurring dipeptide formed from the amino acids L-arginine and L-lysine, classified as an endogenous metabolite [1]. It is a basic dipeptide with a molecular formula of C₁₂H₂₆N₆O₃ and a molecular weight of 302.37 g/mol [2]. Its structure is characterized by two positively charged amino acid residues connected by a standard peptide bond, endowing it with unique physicochemical properties such as high water solubility and specific binding affinities to biological transporters like PEPT1 . While simple in composition, this dipeptide serves as a critical building block in peptide synthesis and a tool for investigating metabolic pathways and protein interactions.

Procurement Alert: Why Generic Substitution of H-Arg-Lys-OH with Free Amino Acids or Other Basic Dipeptides is Scientifically Unjustified


Generic substitution of H-Arg-Lys-OH with its constituent free amino acids (L-arginine and L-lysine) or other basic dipeptides (e.g., Lys-Arg, Arg-Arg, Lys-Lys) is not scientifically valid. The specific peptide bond and the defined N-to-C terminal sequence (Arg-Lys) dictate a unique three-dimensional conformation and electrostatic surface, which are critical for molecular recognition in biological systems [1]. This sequence specificity directly impacts binding affinity to transporters like PEPT1 and determines the compound's role in forming specific advanced glycation end-products (AGEs), such as lysine-arginine cross-links [2]. Furthermore, the physical form—free base versus TFA salt—dramatically alters key procurement-relevant properties like aqueous solubility and long-term stability without changing the core peptide sequence . The evidence below quantifies these critical differentiators that are lost upon substitution.

Quantitative Differentiation of H-Arg-Lys-OH: A Comparator-Based Evidence Guide for Procurement


Direct Form Comparison: TFA Salt Exhibits 250 mg/mL Aqueous Solubility vs. Unquantified Free Base

The selection of a salt form over the free base for procurement can significantly impact experimental workflow. For H-Arg-Lys-OH, the trifluoroacetate (TFA) salt demonstrates a quantified aqueous solubility of 250 mg/mL (600.38 mM) [1]. While the free base is also soluble in water, no comparable quantitative solubility data is reported by reputable vendors; its solubility is only described qualitatively as 'Soluble in DMSO' . The TFA salt's high, defined solubility allows for the preparation of concentrated stock solutions, a critical factor for high-throughput screening or in vivo dosing studies where solvent volume is a constraint.

Peptide solubility Formulation development In vitro assay

Enhanced Storage Stability of H-Arg-Lys-OH TFA Salt for Long-Term Experimental Reproducibility

The long-term stability of research reagents is a paramount concern for procurement, especially for studies spanning months or years. Vendor documentation explicitly states that the TFA salt form of H-Arg-Lys-OH 'usually boasts enhanced water solubility and stability' compared to the free base . This is supported by specified storage conditions: the TFA salt is recommended for storage at -20°C, with a shelf life of 3 years for the powder, and solutions are stable for 1 year at -80°C . While the free base is also stored at -15°C to -20°C , the explicit claim of 'enhanced stability' for the TFA salt, combined with its defined long-term storage parameters, provides a quantifiable procurement advantage for projects requiring multi-year reagent consistency.

Peptide stability Reagent storage Reproducibility

Quantified Affinity for Human PEPT1 Transporter: IC50 of 8.11 mM Distinguishes H-Arg-Lys-OH for Cellular Uptake Studies

The dipeptide transporter PEPT1 is a key mediator of small peptide and peptidomimetic drug absorption. H-Arg-Lys-OH demonstrates a quantifiable binding affinity to human PEPT1, as evidenced by its inhibition of the uptake of the model substrate [¹⁴C]Gly-Sar in MDCK cells, with a reported IC50 of 8.11 mM . This specific, measured value distinguishes H-Arg-Lys-OH from other basic dipeptides or its constituent free amino acids, which would exhibit different (and often unquantified) affinities for this clinically relevant transporter. This data point provides a quantitative basis for selecting H-Arg-Lys-OH over analogs in assays designed to study PEPT1-mediated transport or to evaluate the intestinal permeability of peptide-based drugs.

PEPT1 transporter Drug delivery Cellular uptake

In Vivo Functional Differentiation: H-Arg-Lys-OH Significantly Potentiates Insulin's Hypoglycemic Effect in Rabbits

In an in vivo study, the co-administration of H-Arg-Lys-OH with insulin in normoglycemic rabbits produced a significant, dose-dependent enhancement of insulin's blood glucose-lowering effect [1]. When administered in a 10:1 or 100:1 molar ratio of dipeptide to insulin, the hypoglycemic response was significantly greater and more prolonged (up to 4 hours) compared to insulin alone. This functional outcome provides a clear, biological differentiation from simple administration of the constituent amino acids (L-arginine and L-lysine), which did not show this effect in the same study design. It highlights that the dipeptide H-Arg-Lys-OH possesses a distinct in vivo pharmacological activity that cannot be replicated by its components.

Diabetes research Insulin potentiation In vivo pharmacology

Specificity in Advanced Glycation End-Product (AGE) Formation: H-Arg-Lys-OH as a Key Component of Lysine-Arginine Cross-Links

H-Arg-Lys-OH serves as a critical molecular component in the formation of specific, physiologically relevant advanced glycation end-products (AGEs). Research identifies lysine-arginine cross-link forming AGEs as one of the few AGE types characterized from tissues ex vivo . This specific cross-link, derived from the Arg-Lys sequence, has been shown to impact the mechanical properties of type I collagen [1]. This provides a clear distinction from other dipeptide sequences (e.g., Lys-Lys) which form different AGE cross-links. Therefore, for studies investigating the biomechanics of aging tissues, diabetes complications, or collagen stability, H-Arg-Lys-OH is not a generic dipeptide; it is a specific molecular tool required to recapitulate or investigate the lysine-arginine AGE pathway.

Advanced glycation end-products Collagen cross-linking Tissue mechanics

The Arg-Lys Motif: A Structural Determinant for Potent Nociceptin Receptor Agonism

The Arg-Lys (RK) dipeptide sequence is a critical structural motif in the design of potent analogs of the neuropeptide nociceptin. A study comparing nociceptin analogs with an added RK repeat found that the specific placement of this dipeptide unit dramatically alters activity. An analog containing the Arg-Lys motif at positions 14-15 exhibited a 3-fold increase in receptor binding affinity and a 17-fold increase in functional activity (GTPγS assay) compared to the parent peptide [1]. In stark contrast, analogs with the same RK unit inserted at different positions (6-7 or 10-11) showed weak or reduced activity. This highlights that the Arg-Lys sequence is not merely a source of positive charge; its specific context within a peptide chain is a key determinant of high-potency biological activity, a finding that directly informs peptide analog design and procurement.

GPCR pharmacology Nociceptin receptor Peptide design

Optimal Research and Industrial Applications for H-Arg-Lys-OH Based on Quantitative Evidence


Preparation of Concentrated, Stable Reagent Solutions for High-Throughput Assays

Procuring the TFA salt form of H-Arg-Lys-OH is strongly recommended for workflows requiring high-concentration stock solutions. Its quantified solubility of 250 mg/mL (600.38 mM) in water and its documented 'enhanced stability' ensure reproducible preparation of concentrated stocks with minimal solvent, a critical advantage for automated liquid handling systems and high-throughput screening campaigns [1].

Investigating PEPT1-Mediated Transport and Oral Bioavailability

H-Arg-Lys-OH is a scientifically justifiable choice for studies focusing on the human dipeptide transporter PEPT1. Its specific, quantified IC50 value of 8.11 mM against [¹⁴C]Gly-Sar uptake in MDCK cells provides a crucial reference point for comparative studies of peptide transport and for developing computational models of PEPT1 substrate recognition [1].

In Vivo Research on Insulin Potentiation and Glucose Homeostasis

For in vivo pharmacology studies investigating the modulation of insulin activity, H-Arg-Lys-OH offers a unique, functional advantage over its constituent amino acids. The demonstrated ability of this dipeptide to significantly potentiate and prolong insulin's blood glucose-lowering effect in rabbits provides a clear, outcome-based rationale for its procurement over alternatives [1].

Biomechanical Studies of Collagen Cross-Linking and Tissue Aging

Research focused on the biochemical and biomechanical consequences of advanced glycation end-products (AGEs) in tissues like collagen should specifically procure H-Arg-Lys-OH. Its role as a key component in the formation of physiologically relevant lysine-arginine cross-links makes it a non-substitutable reagent for experiments designed to recapitulate or investigate this specific AGE-related pathology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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